molecular formula C16H15FN4O B2424500 1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde CAS No. 1006483-41-5

1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

Cat. No.: B2424500
CAS No.: 1006483-41-5
M. Wt: 298.321
InChI Key: HWQMPJKSHQEESL-UHFFFAOYSA-N
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Description

1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is a complex organic compound that belongs to the class of bipyrazole derivatives This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a methyl group attached to a bipyrazole core, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, fluorophenyl, and methyl groups are introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Aldehyde Functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents

Major Products

    Oxidation: 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carboxylic acid

    Reduction: 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It can be used to study the interaction of bipyrazole derivatives with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1’-Ethyl-1-(4-chlorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
  • 1’-Ethyl-1-(4-bromophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde
  • 1’-Ethyl-1-(4-methylphenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde

Uniqueness

1’-Ethyl-1-(4-fluorophenyl)-3’-methyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-3-20-9-15(11(2)18-20)16-12(10-22)8-21(19-16)14-6-4-13(17)5-7-14/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQMPJKSHQEESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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